

Application Note: Targeting the Non-Canonical Inflammasome

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Compound of Interest

Compound Name: *Biotin-LEVD-FMK*

Cat. No.: *B1574918*

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Precision Detection of Active Caspase-4 using Biotin-LEVD-FMK

Introduction: The Intracellular Sentry

Caspase-4 (human) and its murine ortholog, Caspase-11, represent the vanguard of the "non-canonical" inflammasome pathway.^[1] Unlike Caspase-1, which requires an adaptor (ASC) and a sensor (NLRP3/NLRC4) for activation, Caspase-4 acts as a direct sensor for cytosolic lipopolysaccharide (LPS) from Gram-negative bacteria.

Detecting active Caspase-4 is distinct from measuring total protein. Pro-Caspase-4 is constitutively expressed in many epithelial cells and monocytes; however, its catalytic activity is only triggered upon direct binding to the Lipid A moiety of intracellular LPS. This application note details the use of **Biotin-LEVD-FMK**, a cell-permeable, irreversible activity-based probe, to specifically label and quantify catalytically active Caspase-4 in live cells.

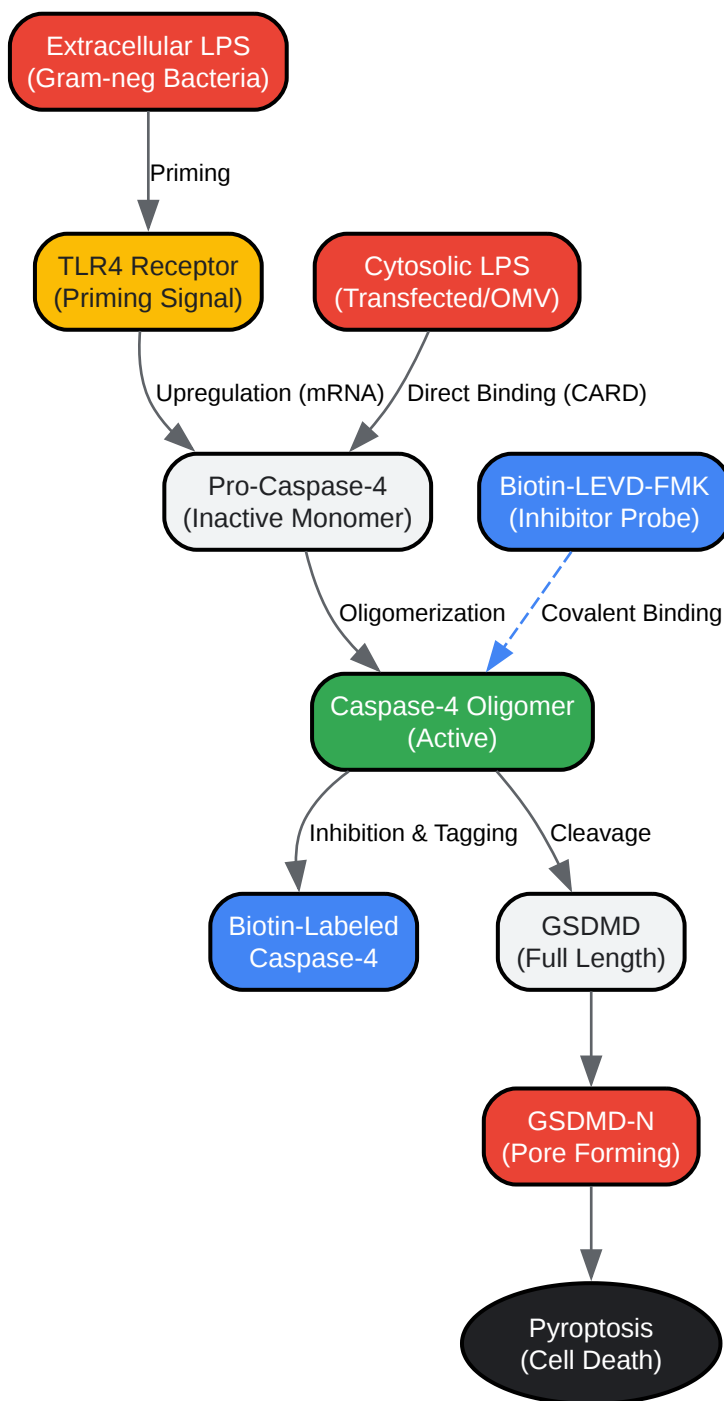
Mechanism of Action: The "Bait and Trap" System

The detection system relies on a suicide inhibitor mechanism that covalently modifies the active site of the enzyme.

- **The Bait (LEVD):** The tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) mimics the substrate preference of the Caspase-4 active site. While Caspase-1 can also recognize this sequence, Caspase-4 shows a distinct affinity for it, particularly in the context of non-canonical inflammasome activation.
- **The Trap (FMK):** The Fluoromethylketone (FMK) group is the warhead. When the active Caspase-4 attempts to cleave the LEVD sequence, the FMK group undergoes a nucleophilic attack by the catalytic cysteine residue (Cys258) in the enzyme's active site. This forms an irreversible thioether bond, permanently locking the probe to the enzyme.
- **The Tag (Biotin):** The biotin moiety allows for flexible downstream detection using Streptavidin conjugated to fluorophores (for Flow Cytometry/Microscopy) or HRP (for Western Blot/Pull-down).

Diagram 1: Non-Canonical Inflammasome Signaling Pathway

Figure 1 illustrates the biological context of Caspase-4 activation and the specific point of probe intervention.[\[1\]](#)



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Caption: Caspase-4 senses cytosolic LPS, activating GSDMD. **Biotin-LEVD-FMK** intercepts active Caspase-4, preventing pyroptosis and labeling the enzyme.

Experimental Design & Controls

To ensure Scientific Integrity, the following controls are mandatory to validate that the signal is derived from active Caspase-4 and not non-specific binding or Caspase-1 cross-reactivity.

Control Type	Reagent/Condition	Purpose
Negative Control (Biological)	Untreated / Mock Transfected Cells	Establishes baseline background fluorescence (autofluorescence + non-specific probe binding).
Negative Control (Chemical)	Z-FA-FMK (Cathepsin Inhibitor)	A non-specific FMK control to rule out off-target binding to other cysteine proteases (Cathepsins).
Specificity Control	YVAD-CHO (Caspase-1 Inhibitor)	Pre-treat cells with YVAD-CHO to block Caspase-1 activity. Remaining signal with LEVD-FMK is attributed to Caspase-4.
Positive Control	LPS Transfection (e.g., FuGENE+LPS)	Crucial: Extracellular LPS only primes. You must deliver LPS into the cytosol to activate Caspase-4.

Protocol A: Quantitative Flow Cytometry

This protocol is optimized for human monocyte-derived macrophages (hMDMs) or THP-1 cells.

Reagents Required[2][3][4][5]

- **Biotin-LEVD-FMK** (Stock: 10 mM in DMSO)
- LPS (Ultra-pure, E. coli O111:B4)
- Transfection Reagent (e.g., FuGENE HD or Lipofectamine)
- Streptavidin-PE or Streptavidin-Alexa Fluor 488

- Fixation Buffer (4% Paraformaldehyde)[3]
- Permeabilization/Wash Buffer (PBS + 0.1% Saponin + 1% BSA)

Step-by-Step Procedure

1. Priming and Activation (The Trigger)

- Seed THP-1 cells at

cells/mL.
- Differentiation (Optional): Treat with PMA (100 nM) for 24h if adherent macrophages are desired.
- Prime: Treat with LPS (1 µg/mL) extracellularly for 4 hours. This upregulates Pro-Caspase-4 and Pro-IL-1β.
- Activate: Complex LPS (2 µg/mL) with transfection reagent according to manufacturer instructions. Add to cells.
- Incubation: Incubate for 4–6 hours. (Note: Caspase-4 activation is rapid; prolonged incubation leads to excessive cell death/detachment).

2. Probe Labeling (The Trap)

- Add **Biotin-LEVD-FMK** directly to the culture medium.
- Working Concentration: 10 µM (Titrate between 5–20 µM for optimal signal-to-noise).
- Incubate for 1 hour at 37°C, 5% CO₂.
- Tip: Do not wash cells before adding the probe; active caspases are intracellular.

3. Washing (The Critical Step)

- Harvest cells (scrape gently if adherent).[6]
- Wash cells 3 times with Wash Buffer (PBS + 1% BSA).

- Rationale: Unbound FMK probes are lipophilic and sticky. Thorough washing is essential to prevent high background.

4. Fixation and Permeabilization

- Resuspend cells in 4% Paraformaldehyde (PFA) for 15 minutes at Room Temperature (RT).
- Wash 1x with PBS.[3][6]
- Resuspend in Permeabilization Buffer (PBS + 0.1% Saponin + 1% BSA). Incubate 10 mins at RT.

5. Detection

- Add Streptavidin-Fluorophore (e.g., SA-PE at 1:500 dilution) in Permeabilization Buffer.
- Incubate 30 minutes at RT in the dark.
- Wash 2x with Permeabilization Buffer.[3]
- Resuspend in PBS and analyze on a Flow Cytometer (e.g., BD LSRFortessa).

Protocol B: Validation via Streptavidin Pull-Down (Western Blot)

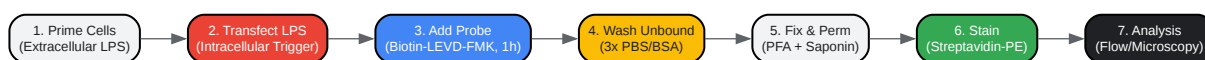
To definitively prove that the probe is binding Caspase-4 and not Caspase-1, a physical separation is required.

- Label: Follow Steps 1-2 from Protocol A (Activate and Label with **Biotin-LEVD-FMK**).
- Lysis: Wash cells and lyse in RIPA buffer containing protease inhibitors (minus caspase inhibitors).
- Pull-Down: Incubate lysate with Streptavidin-Agarose beads for 2 hours at 4°C.
- Wash: Wash beads 4x with high-salt lysis buffer to remove non-specific binders.
- Elute: Boil beads in SDS-PAGE loading buffer.

- Blot: Run on SDS-PAGE and immunoblot with Anti-Caspase-4 Antibody.
 - Result: You should see the p20/p22 active subunits enriched in the pull-down fraction, confirming the probe targeted active Caspase-4.

Diagram 2: Experimental Workflow

Figure 2 outlines the logical flow of the experiment from cell seeding to data acquisition.[2]



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Caption: Step-by-step workflow for labeling active Caspase-4. Critical wash steps occur after probe incubation to ensure specificity.

Troubleshooting & Optimization

Issue	Possible Cause	Solution
High Background Signal	Insufficient washing of unbound probe.	Increase wash steps to 4x. Ensure BSA is present in wash buffer to scavenge lipophilic probe.
No Signal in Positive Control	Failure of LPS transfection.	Extracellular LPS is insufficient. Use Cholera Toxin B or a proven transfection reagent (FuGENE) to deliver LPS.
Signal in Negative Control	Non-specific cysteine protease binding.	Titrate probe concentration down (try 5 μ M). Include Z-FA-FMK control.
Cell Detachment	Pyroptosis is too advanced.	Harvest cells earlier (e.g., 3-4 hours post-transfection) before membrane integrity is totally lost.

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